3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid
Description
3-({2-Hydroxy-3-[N-(4-methoxyphenyl)-4-methylbenzenesulfonamido]propyl}amino)propanoic acid is a structurally complex molecule featuring a propanoic acid backbone modified with a hydroxypropylamine linker, a 4-methylbenzenesulfonamido group, and a 4-methoxyphenyl substituent. The molecule integrates sulfonamide and methoxy functionalities, which are critical for its physicochemical and biological properties. The para-methoxy group on the phenyl ring may modulate electronic effects, steric hindrance, and hydrogen-bonding capacity, distinguishing it from ortho-substituted analogs .
Properties
IUPAC Name |
3-[[2-hydroxy-3-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)propyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-15-3-9-19(10-4-15)29(26,27)22(16-5-7-18(28-2)8-6-16)14-17(23)13-21-12-11-20(24)25/h3-10,17,21,23H,11-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXHGCYQQOCECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCC(=O)O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Approaches
Formation of the Benzenesulfonamide Core
The synthesis begins with the preparation of the N-(4-methoxyphenyl)-4-methylbenzenesulfonamide intermediate. As demonstrated in analogous syntheses, 4-methylbenzenesulfonyl chloride reacts with 4-methoxyaniline in dichloromethane under basic conditions (pyridine or sodium hydroxide) to form the sulfonamide bond. Key parameters include:
- Molar ratio : A 1:1.1 ratio of sulfonyl chloride to amine ensures complete conversion while minimizing side reactions.
- Temperature : Reactions proceed optimally at 0–25°C to prevent thermal decomposition of the sulfonyl chloride.
- Workup : Sequential washing with dilute HCl and sodium bicarbonate removes unreacted starting materials.
This step typically achieves yields of 76–91% when using pyridine as both base and solvent.
Introduction of the Hydroxypropylamino Side Chain
The next stage involves coupling the benzenesulfonamide intermediate with a 2-hydroxy-3-aminopropyl moiety. Literature on structurally related compounds reveals two primary strategies:
Nucleophilic Substitution
A propylene oxide derivative reacts with the sulfonamide’s secondary amine under alkaline conditions. For example, treatment with 3-chloro-1,2-propanediol in sodium hydroxide/water at 35°C facilitates SN2 displacement, forming the 2-hydroxypropyl linkage.
Reductive Amination
Alternative protocols employ 3-amino-1,2-propanediol and carbonyl compounds (e.g., formaldehyde) in the presence of sodium cyanoborohydride. This method offers superior stereocontrol, achieving diastereomeric ratios >8:1 in model systems.
Propanoic Acid Backbone Incorporation
The final step conjugates the sulfonamide-hydroxypropyl intermediate with propanoic acid. Two documented approaches include:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Carbodiimide Coupling | EDC/HOBt, DMF, 0°C → RT, 24h | 68% | |
| Mixed Anhydride | Isobutyl chloroformate, NMM, THF | 72% |
Post-coupling, the crude product undergoes purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Key Intermediate Characterization
N-(4-Methoxyphenyl)-4-Methylbenzenesulfonamide
Critical analytical data for this intermediate:
Reaction Optimization and Mechanistic Insights
Sulfonamide Formation Kinetics
Studies on analogous systems show the reaction follows second-order kinetics:
$$
\text{Rate} = k[\text{RSO₂Cl}][\text{ArNH₂}]
$$
Where $$k = 2.3 \times 10^{-3}$$ L·mol⁻¹·s⁻¹ at 25°C in dichloromethane. The rate-determining step involves nucleophilic attack by the amine on the electrophilic sulfur center.
Analytical Validation of Final Product
Spectroscopic Characterization
3-({2-Hydroxy-3-[N-(4-Methoxyphenyl)-4-Methylbenzenesulfonamido]Propyl}Amino)Propanoic Acid Data :
Industrial-Scale Production Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and methoxy groups may also contribute to its biological effects by participating in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Sulfonamide Derivatives
- 3-(-N-(4-Sulfamoylphenyl)Amino)Propanoic Acid (): This compound replaces the 4-methylbenzenesulfonamido group with a sulfamoyl (-SO$2$NH$2$) moiety. Halogenation reactions using N-bromosuccinimide (NBS) or HBr/HCl yield mono- or di-halogenated derivatives (e.g., 2-bromo or 2,6-dichloro substitutions on the aromatic ring). In contrast, the methyl group in the target compound reduces polarity, favoring lipid bilayer penetration .
- 2-({2-Hydroxy-3-[N-(2-Methoxyphenyl)Benzenesulfonamido]Propyl}Amino)Propanoic Acid (): This analog differs in the methoxy group position (ortho vs. para). The ortho-methoxy group may disrupt planar conformations, affecting solubility and intermolecular interactions .
Propanoic Acid Derivatives with Aromatic Substitutions
- 3-((4-Hydroxyphenyl)Amino)Propanoic Acid Derivatives (): Replacing the methoxy group with a hydroxyl enhances hydrogen-bonding capacity and aqueous solubility. However, hydroxylated analogs may exhibit reduced metabolic stability due to susceptibility to glucuronidation. The target compound’s methoxy group balances solubility and stability, making it a more viable drug candidate .
- 3-(4-Hydroxyphenyl)-2-((2-Oxotetrahydro-2H-Pyran-3-yl)Oxy)Propanoic Acid (): This compound, isolated from Artemisia annua endophytic actinomycetes, shares a propanoic acid core but incorporates a tetrahydrofuran-derived ester. It demonstrated cytotoxic activity (43.2% mortality at 0.1 mg/mL in brine shrimp assays). The target compound’s sulfonamide group may confer distinct mechanisms, such as enzyme inhibition via sulfonamide-protein interactions .
Table 1: Comparative Analysis of Key Compounds
*Molecular weights estimated from structural data.
Key Observations:
Lipophilicity : The 4-methylbenzenesulfonamido group in the target compound increases LogP compared to sulfamoyl or hydroxylated analogs, suggesting improved membrane permeability but reduced aqueous solubility.
The target compound’s bioactivity remains theoretical but warrants testing in enzyme assays.
Synthetic Flexibility : Halogenation of sulfamoyl derivatives () highlights opportunities for structural diversification, which could be applied to the target compound for SAR studies.
Biological Activity
3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Amino Acid Backbone : The propanoic acid moiety provides a basic structure for interaction with biological systems.
- Sulfonamide Group : This group is known for its antibacterial properties and may influence the compound's interaction with enzymes and receptors.
- Methoxyphenyl Substituent : The presence of a methoxy group on the phenyl ring can enhance lipophilicity, potentially improving absorption and bioavailability.
Research indicates that the biological activity of 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to inflammation and pain.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Case Studies
Several studies have explored the biological effects of related compounds or analogs. Below are summarized findings relevant to understanding the potential effects of 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid:
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives:
- Antimicrobial Activity : Some studies suggest that modifications similar to those in 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid can lead to improved antimicrobial efficacy against resistant strains.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in experimental models, indicating a potential therapeutic role in chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
